Myristalkonium bromide

Descripción general

Descripción

Myristalkonium bromide is a quaternary ammonium compound known for its antiseptic and disinfectant properties. It is widely used in various applications, including as a spermicide in vaginal contraceptives and as an antimicrobial preservative in ophthalmic and parenteral formulations . The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a broad spectrum of microorganisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Myristalkonium bromide is synthesized through the quaternization of myristylamine with benzyl chloride, followed by the addition of hydrobromic acid. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions in reactors equipped with temperature and pH control systems. The process includes purification steps such as crystallization and filtration to obtain the final product with the desired specifications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common in practical applications.

Reduction: The compound is relatively stable and does not readily undergo reduction.

Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of myristalkonium.

Substitution: Substituted quaternary ammonium compounds with different anions.

Aplicaciones Científicas De Investigación

Myristalkonium bromide has a wide range of scientific research applications:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its ability to disrupt lipid bilayers.

Medicine: Utilized as an antimicrobial agent in various pharmaceutical formulations, including eye drops and disinfectants.

Industry: Applied in the formulation of disinfectants and antiseptics for healthcare and industrial use.

Mecanismo De Acción

The primary mechanism of action of myristalkonium bromide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayers of cell membranes, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death of the microorganism. The molecular targets include the phospholipid components of the cell membrane .

Comparación Con Compuestos Similares

- Cetylpyridinium chloride

- Benzalkonium chloride

- Benzyldimethyl [3-(myristoylamino)-propyl]ammonium chloride monohydrate

- Benzododecinium bromide

- Ipratropium bromide

Comparison: Myristalkonium bromide is unique in its specific use as a spermicide and its extensive application in ophthalmic formulations. Compared to benzalkonium chloride, which is widely used as a disinfectant, this compound has a more specialized role in medical and pharmaceutical applications. Its stability and effectiveness in various formulations make it a preferred choice for certain applications .

Actividad Biológica

Myristalkonium bromide (MKB), a quaternary ammonium compound, is widely recognized for its antimicrobial properties. It is primarily used in various industrial and pharmaceutical applications, including as a disinfectant and preservative. This article explores the biological activity of MKB, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

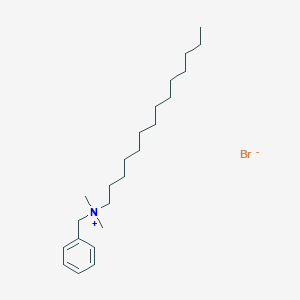

- Chemical Formula : C23H42BrN

- Molecular Weight : 428.51 g/mol

- CAS Number : 9866364

MKB is characterized by a long hydrophobic alkyl chain (myristyl group) and a positively charged quaternary nitrogen, which contributes to its surfactant properties and biological activity.

MKB exhibits its antimicrobial effects primarily through membrane disruption. The positively charged quaternary ammonium compounds (QACs), including MKB, interact with the negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Efficacy Against Microorganisms

Research has demonstrated that MKB possesses significant antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 mg/mL | 1.0 - 2.0 mg/mL |

| Escherichia coli | 0.25 - 0.5 mg/mL | 0.5 - 1.0 mg/mL |

| Candida albicans | 1.0 - 2.0 mg/mL | 2.0 - 4.0 mg/mL |

| Aspergillus niger | 2.0 - 4.0 mg/mL | 4.0 - 8.0 mg/mL |

These values indicate that MKB is particularly effective against Gram-positive bacteria and certain fungi, making it valuable in clinical and industrial applications.

Comparative Studies

A comparative study highlighted that MKB exhibited stronger antimicrobial activity than traditional agents like benzalkonium chloride (BKC) at lower concentrations while also demonstrating better tolerance in biological systems .

Cytotoxicity and Safety Profile

While MKB is effective as an antimicrobial agent, its cytotoxicity must also be considered:

- In vitro studies have shown that MKB can exhibit cytotoxic effects on mammalian cells at higher concentrations.

- The cytotoxicity varies depending on the cell type and exposure duration; for instance, human skin fibroblasts showed reduced viability at concentrations above 2 mg/mL after prolonged exposure.

Case Studies

- Spermicidal Activity : A study compared the spermicidal efficacy of MKB with nonoxynol-9 (N-9). Results indicated that MKB had comparable or superior efficacy at lower doses while being better tolerated in vitro .

- Wound Healing Applications : In a controlled study involving infected wounds, MKB was applied topically, resulting in faster healing rates compared to untreated controls, attributed to its antimicrobial properties without significant cytotoxic effects at the application site.

Propiedades

IUPAC Name |

benzyl-dimethyl-tetradecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHNGDROQRZKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172080 | |

| Record name | Myristalkonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-88-1 | |

| Record name | Benzyldimethyltetradecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18773-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristalkonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTALKONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994565XU0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.